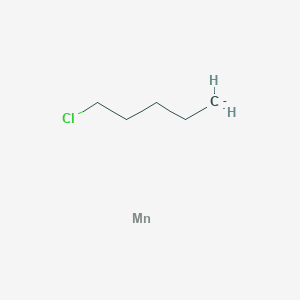

1-Chloropentane;manganese

Description

1-Chloropentane (CAS: 543-59-9) is a straight-chain chlorinated alkane with the molecular formula C₅H₁₁Cl and a molecular weight of 106.59 g/mol. It is a colorless, flammable liquid with a boiling point of 107–108°C and a melting point of -60°C . Its structure (SMILES: CCCCCCl) allows for strong London dispersion forces due to its linear geometry, contributing to higher boiling points compared to branched isomers .

1-Chloropentane is utilized in diverse applications, including:

- Nanomaterial synthesis: Efficient removal of polystyrene (PS) spheres in graphene nanomesh production, outperforming cyclohexane due to weaker adsorption forces .

- Enantioseparation: Acts as a solvent for chiral selectors in liquid-liquid extraction, achieving operational selectivity (α = 1.5) for L-α-methylphenylglycine amide .

- Catalysis: Serves as a substrate in dehydrohalogenation reactions over niobium cluster catalysts, with temperature-dependent reactivity and selectivity .

Its safety profile highlights flammability, toxicity upon ingestion/inhalation, and environmental hazards, necessitating stringent handling protocols .

Properties

CAS No. |

91153-65-0 |

|---|---|

Molecular Formula |

C5H10ClMn- |

Molecular Weight |

160.52 g/mol |

IUPAC Name |

1-chloropentane;manganese |

InChI |

InChI=1S/C5H10Cl.Mn/c1-2-3-4-5-6;/h1-5H2;/q-1; |

InChI Key |

KJUSEPDABJMYKU-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]CCCCCl.[Mn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropentane can be synthesized from 1-pentanol by treatment with hydrogen chloride. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the conversion of the alcohol to the corresponding alkyl halide .

Industrial Production Methods: In industrial settings, 1-chloropentane is produced through the chlorination of pentane. This process involves the free-radical halogenation of pentane using chlorine gas under ultraviolet light or heat to initiate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropentane undergoes various types of chemical reactions, including:

Substitution Reactions: In which the chlorine atom is replaced by another atom or group.

Elimination Reactions: In which the chlorine atom and a hydrogen atom are removed to form an alkene.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include potassium hydroxide (KOH) and sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Elimination Reactions: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed:

Substitution Reactions: 1-Pentanol

Elimination Reactions: Pentene

Scientific Research Applications

1-Chloropentane is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Biological Studies: As a model compound to study the effects of alkyl halides on biological systems.

Industrial Applications: In the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-chloropentane in chemical reactions typically involves the formation of a carbocation intermediate. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Chloropentane vs. 2-Chloropentane vs. 3-Chloropentane

Key Insight : The linear structure of 1-chloropentane enables better molecular packing and stronger van der Waals interactions, resulting in a higher boiling point than its branched positional isomers .

Branched Isomers: 1-Chloropentane vs. 2-Methyl-2-Chlorobutane

| Property | 1-Chloropentane | 2-Methyl-2-Chlorobutane |

|---|---|---|

| Boiling Point | 107–108°C | ~85°C (estimated) |

| Branching | None | Highly branched |

| Surface Area | Larger | Smaller |

Key Insight : Branching in 2-methyl-2-chlorobutane reduces surface area and weakens intermolecular forces, lowering its boiling point by ~20°C compared to 1-chloropentane .

Homologous Series: 1-Chloropentane vs. 1-Chlorohexane vs. 1-Chlorobutane

| Property | 1-Chlorobutane | 1-Chloropentane | 1-Chlorohexane |

|---|---|---|---|

| Boiling Point | ~78°C | 107–108°C | ~134°C |

| Chain Length | C4 | C5 | C6 |

| Diffusivity in He | N/A | +2% vs. estimated | N/A |

Key Insight : Increasing chain length enhances van der Waals interactions, raising boiling points progressively. 1-Chloropentane’s diffusivity in helium at 428 K exceeds theoretical predictions by 2%, indicating subtle molecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.